An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The pyridazin-3(2H)-one scaffold is a foundational heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and herbicidal properties.[2][3] Within this important class of compounds, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone emerges as a highly versatile and valuable intermediate. The presence of two reactive chlorine atoms on the pyridazinone ring, combined with the N-ethyl substituent, provides a unique platform for the synthesis of diverse molecular libraries.
This technical guide offers a comprehensive examination of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, focusing on its core chemical properties, synthesis, and characteristic reactivity. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block in the design and synthesis of novel, high-value molecules.
Core Chemical Identity and Properties
The fundamental structure of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone features a six-membered diazine ring functionalized with two chlorine atoms at positions C4 and C5, a carbonyl group at C3, and an ethyl group at the N2 position.
Caption: Figure 1: Chemical Structure
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 33098-10-1 | [4] |
| Molecular Formula | C₆H₆Cl₂N₂O | [4] |
| Molecular Weight | 193.03 g/mol | [4] |
| Appearance | Inferred to be a solid at room temperature, similar to its analogs. | N/A |
| Purity | Typically available at ≥95% | [4] |
Synthesis Pathway and Methodology
The most direct and industrially relevant synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone involves the N-alkylation of its precursor, 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9). This reaction proceeds via a nucleophilic attack from the deprotonated pyridazinone nitrogen onto a suitable ethylating agent.
Caption: Figure 2: General Synthesis Workflow
Detailed Experimental Protocol: N-Ethylation
This protocol is adapted from established methodologies for the N-alkylation of dichloropyridazinones.[5] It provides a robust framework for the synthesis of the title compound.
Materials:
-
4,5-dichloro-3(2H)-pyridazinone (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethyl Iodide (or Diethyl Sulfate) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Benzene (or Ethyl Acetate) for extraction
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to fully dissolve the starting materials (e.g., ~6 mL per gram of pyridazinone).
-
Stir the mixture at room temperature for 15 minutes. The purpose of this step is to allow the base (K₂CO₃) to deprotonate the N-H of the pyridazinone, forming a more nucleophilic anion.
-
To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise.
-
Heat the reaction mixture to 40-50 °C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a large volume of cold water. This will precipitate the organic product while dissolving the inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., benzene or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 4,5-dichloro-2-ethyl-3(2H)-pyridazinone can be further purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Derivatization Potential
The primary value of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone in synthetic chemistry lies in the reactivity of its two chlorine substituents. The electron-withdrawing nature of the pyridazinone ring activates the C4 and C5 positions, making them susceptible to nucleophilic aromatic substitution (SₙAr).
This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with a wide array of nucleophiles, including amines, thiols, and alkoxides/phenoxides.[1][6][7] The regioselectivity of the substitution (i.e., whether the C4 or C5 position reacts first) can be influenced by the nature of the incoming nucleophile and the specific reaction conditions employed.[6]
Caption: Figure 3: General Reactivity at C4/C5 Positions
A typical experimental procedure for this transformation involves reacting the dichloropyridazinone with an excess of a nucleophile (e.g., dimethylamine) in a polar aprotic solvent like DMF, often in the presence of a base such as potassium carbonate to neutralize the liberated HCl.[1] This facile derivatization makes the title compound an excellent starting point for generating libraries of analogs for structure-activity relationship (SAR) studies.
Potential Applications and Biological Context
While specific biological data for 4,5-dichloro-2-ethyl-3(2H)-pyridazinone is not extensively published, its value is inferred from the broad and potent activities of the pyridazinone chemical class.[2]
-
Pharmaceutical Development: Pyridazinone derivatives are key components in drugs targeting cardiovascular diseases, often acting as vasodilators and phosphodiesterase (PDE) inhibitors.[2] They have also been investigated for anti-inflammatory, analgesic, and anti-cancer properties.[2][3] The title compound serves as a crucial intermediate for synthesizing novel analogs to explore these therapeutic areas.
-
Agricultural Chemistry: The dichloropyridazinone core is a well-established toxophore in herbicides.[3] Its ability to inhibit critical plant biological pathways makes it a valuable scaffold for developing new crop protection agents.[3] The N-ethyl group can be used to modulate properties like lipophilicity and metabolic stability, potentially leading to more effective and environmentally benign herbicides.
Safety and Handling
No specific GHS hazard classification is available for 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. However, based on data from closely related analogs such as 4,5-dichloro-2-methyl-3(2H)-pyridazinone and 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, the following hazards should be assumed[8][9]:
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
Work should be conducted in a well-ventilated fume hood.
Conclusion
4,5-dichloro-2-ethyl-3(2H)-pyridazinone is a strategically important synthetic intermediate whose value is derived from its inherent reactivity. The two chlorine atoms at the C4 and C5 positions serve as versatile handles for introducing a wide range of functional groups via nucleophilic substitution. This reactivity, coupled with the established biological significance of the pyridazinone scaffold, positions the compound as a key building block for researchers in drug discovery and agricultural science seeking to generate novel and potent chemical entities.
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4,5-Dichloro-3(2H)-pyridazinone. LookChem. [Link]
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4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H). International Union of Crystallography. [Link]
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4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. PubChem, National Center for Biotechnology Information. [Link]
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Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]
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3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. PubChemLite. [Link]
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Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. ResearchGate. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). [Link]
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